molecular formula C14H15NO3 B069148 Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate CAS No. 175276-70-7

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Cat. No. B069148
M. Wt: 245.27 g/mol
InChI Key: HOOXMKJYQNXIIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate often involves multiple steps, including chloromethylation and Friedel–Crafts reactions. A typical approach includes the condensation of ethylene acetals of substituted levulinic esters with ethyl formate, followed by cyclisation to produce furans (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

Analyzing the molecular structure of related compounds, such as ethyl 5-(aminomethyl)-2-furoate, involves detailed spectroscopic and theoretical studies. These studies often utilize techniques like FT-IR, Raman spectroscopy, and X-ray diffraction to understand the compound's structure (Koca et al., 2014).

Chemical Reactions and Properties

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its derivatives participate in various chemical reactions. For example, derivatives of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid have been studied for their glycosidase inhibitory activities, indicating a range of chemical reactivities (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

The physical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, can be studied through crystallography. These studies reveal insights into intermolecular interactions, such as N⋯π and O⋯π interactions, which are crucial for understanding the compound's physical characteristics (Zhang, Wu, & Zhang, 2011).

Chemical Properties Analysis

The chemical properties of these compounds can be complex. For instance, studies on the enzymatic synthesis of biobased polyesters using derivatives of furans, such as 2,5-bis(hydroxymethyl)furan, provide insights into the chemical properties and potential applications of these compounds in sustainable materials production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activities

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives have been explored for their potential in inhibiting glycosidases, offering a pathway for the development of selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. The derivatives demonstrate significant inhibitory activity, marking them as promising leads for therapeutic interventions in diseases related to enzyme dysfunction. The synthesis of these compounds involves the Garcia-Gonzalez reaction, highlighting the chemical versatility and potential biomedical applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate in developing selective enzyme inhibitors (Moreno‐Vargas et al., 2003).

Chemical Transformations and Heteroarylations

Research into the chemical properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate-related compounds has led to insights into their reactivity and potential for forming biheteroaryls through direct heteroarylations. Such studies provide a foundation for synthesizing complex organic molecules that could have applications in material science and drug development. This research underscores the compound's role in facilitating novel organic reactions and synthesizing new materials (Fu et al., 2012).

Renewable PET Synthesis

Investigations into the use of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives in the production of biobased terephthalic acid precursors for renewable PET synthesis highlight the environmental applications of this chemical. By catalyzing Diels–Alder and dehydrative aromatization reactions with ethylene, researchers aim to create sustainable pathways for producing materials traditionally derived from fossil fuels. This approach not only diversifies the applications of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate but also contributes to the development of green chemistry solutions for material production (Pacheco et al., 2015).

properties

IUPAC Name

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOXMKJYQNXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372458
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

CAS RN

175276-70-7
Record name Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-methyl-5-(4-nitrophenyl)-3-furanecarboxylate (500 mg, 1.82 mmol), iron powder (325 mesh, 811 mg, 14.5 mmol) and aqueous 1 N HCl solution (0.36 mL, 0.36 mmol) in EtOH (5 mL) was heated to reflux for 2 h. The reaction mixture was filtered and concentrated under reduced pressure to give the title compound (396 mg, 89% yield) as a brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
811 mg
Type
catalyst
Reaction Step One
Yield
89%

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